molecular formula C28H49N5O2 B403466 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 304875-63-6

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B403466
CAS RN: 304875-63-6
M. Wt: 487.7g/mol
InChI Key: RQUHFCIFLMAVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione, also known as AHDP, is a purine derivative that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is complex and multifaceted. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, adenosine deaminase, and cyclic nucleotide phosphodiesterase. 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can also modulate the activity of various receptors, including the adenosine A1 receptor and the P2X7 receptor. The exact mechanism of action of 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is still under investigation, and further studies are needed to fully elucidate its mode of action.
Biochemical and Physiological Effects:
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has been shown to have various biochemical and physiological effects. It can modulate the levels of various metabolites, including uric acid and adenosine, and can affect the activity of various signaling pathways, including the cAMP and MAPK pathways. 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has also been shown to have antioxidant and anti-inflammatory activities, and can protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several advantages as a tool compound for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily verified using various analytical techniques. 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. However, 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione also has some limitations. It can be cytotoxic at high concentrations, and its effects can be cell type-specific. Further studies are needed to fully understand the advantages and limitations of using 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione in lab experiments.

Future Directions

There are several future directions for research on 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. Another direction is to investigate its mode of action in more detail, and to identify its molecular targets. Further studies are also needed to fully understand the advantages and limitations of using 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione in lab experiments, and to optimize its use as a tool compound.

Synthesis Methods

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be synthesized using various methods, including the reaction of hexadecylamine with 8-azaguanine in the presence of acetic anhydride, and the reaction of hexadecylamine with 7-bromo-8-azaguanine in the presence of sodium hydride. The yield of 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antifungal activities, and has been investigated as a potential therapeutic agent for various diseases. 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has also been used as a tool compound in biochemical and physiological studies, as it can modulate the activity of various enzymes and receptors.

properties

IUPAC Name

8-(azepan-1-yl)-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23-33-24-25(31(2)28(35)30-26(24)34)29-27(33)32-21-18-16-17-19-22-32/h3-23H2,1-2H3,(H,30,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUHFCIFLMAVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

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